molecular formula C9H14INO2 B13910468 Allyl 4-iodopiperidine-1-carboxylate

Allyl 4-iodopiperidine-1-carboxylate

Cat. No.: B13910468
M. Wt: 295.12 g/mol
InChI Key: VGWLOTCDBKLCIG-UHFFFAOYSA-N
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Description

Allyl 4-iodopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the allyl and iodide groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-iodopiperidine-1-carboxylate typically involves the iodination of a piperidine derivative followed by allylation. One common method involves the reaction of 4-piperidone with iodine in the presence of a base to form 4-iodopiperidine. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-iodopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The iodide group can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include epoxides or diols.

    Reduction Reactions: Products include hydrogenated piperidine derivatives.

Mechanism of Action

The mechanism of action of Allyl 4-iodopiperidine-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodide group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the allyl group undergoes addition reactions with oxidizing agents to form oxygenated products. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 4-iodopiperidine-1-carboxylate is unique due to the presence of both the allyl and iodide groups, which provide it with distinct reactivity and versatility in organic synthesis. The iodide group makes it a good candidate for substitution reactions, while the allyl group allows for various addition and oxidation reactions .

Properties

Molecular Formula

C9H14INO2

Molecular Weight

295.12 g/mol

IUPAC Name

prop-2-enyl 4-iodopiperidine-1-carboxylate

InChI

InChI=1S/C9H14INO2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7H2

InChI Key

VGWLOTCDBKLCIG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)I

Origin of Product

United States

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